molecular formula C11H22N2O B7500811 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one

2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one

Cat. No.: B7500811
M. Wt: 198.31 g/mol
InChI Key: ZRUDUICCOGJWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one typically involves the reaction of 4-methylpiperazine with a suitable alkylating agent, such as 2-bromo-1-pentanone. The reaction is carried out under controlled conditions, often in the presence of a base like potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-methylpiperazin-1-yl)pentan-1-one
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • N-methyl-2-(4-methylpiperazin-1-yl)ethanamine

Uniqueness: 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of a pentanone chain. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-1-(4-methylpiperazin-1-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-4-5-10(2)11(14)13-8-6-12(3)7-9-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUDUICCOGJWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.